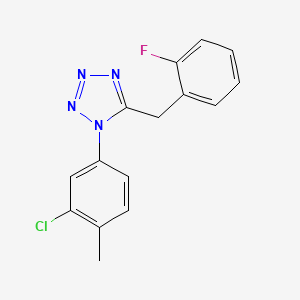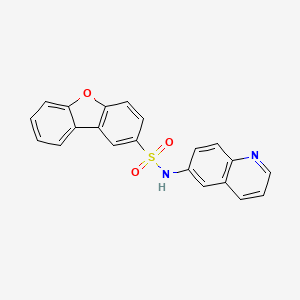
1-(3-chloro-4-methylphenyl)-5-(2-fluorobenzyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-5-(2-fluorobenzyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-(2-fluorobenzyl)-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as azides and nitriles under specific conditions.
Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl and 2-fluorobenzyl groups can be performed using substitution reactions with suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-(2-fluorobenzyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-(2-fluorobenzyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the intended application, such as inhibiting bacterial growth or modulating biological pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetraazole: Lacks the 2-fluorobenzyl group.
5-(2-fluorobenzyl)-1H-1,2,3,4-tetraazole: Lacks the 3-chloro-4-methylphenyl group.
1-(3-chloro-4-methylphenyl)-5-(2-methylbenzyl)-1H-1,2,3,4-tetraazole: Substitutes the fluorine with a methyl group.
Uniqueness
1-(3-chloro-4-methylphenyl)-5-(2-fluorobenzyl)-1H-1,2,3,4-tetraazole is unique due to the presence of both the 3-chloro-4-methylphenyl and 2-fluorobenzyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C15H12ClFN4 |
|---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-[(2-fluorophenyl)methyl]tetrazole |
InChI |
InChI=1S/C15H12ClFN4/c1-10-6-7-12(9-13(10)16)21-15(18-19-20-21)8-11-4-2-3-5-14(11)17/h2-7,9H,8H2,1H3 |
InChI Key |
OEJLIZHPIQJUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496745.png)
![2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11496746.png)
![[4-(2-Phenoxyethylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B11496748.png)
![ethyl 3-(2-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoate](/img/structure/B11496771.png)
![N-[(4-methylphenyl)sulfonyl]-2-[(1E)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl]hydrazinecarboxamide](/img/structure/B11496782.png)
![N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide](/img/structure/B11496788.png)
![4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11496798.png)
![2-[4-(7-Nitro-2,1,3-benzoxadiazol-4-yl)piperazin-1-yl]acetamide](/img/structure/B11496807.png)


![2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11496822.png)
![2'-amino-5-fluoro-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496823.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11496832.png)
![4-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496845.png)
